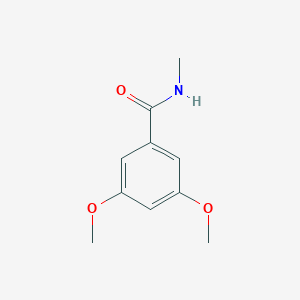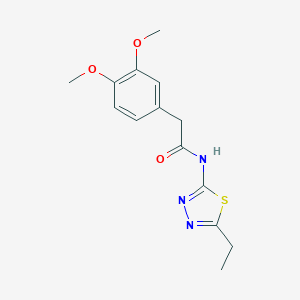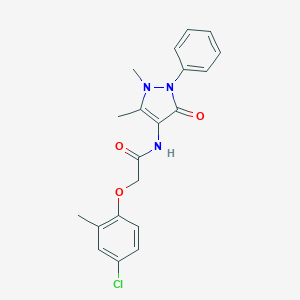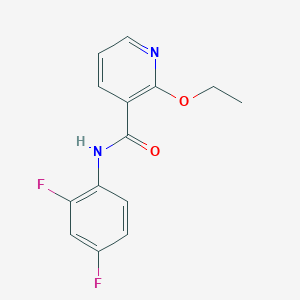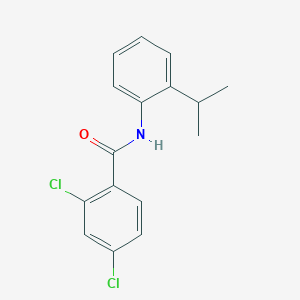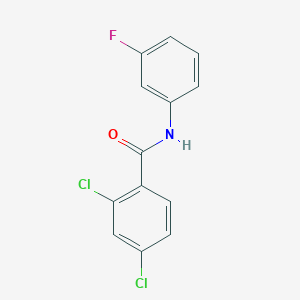![molecular formula C16H17N3O2 B270785 (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide, also known as MBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide involves its interaction with various cellular targets, including proteins and enzymes. (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to inhibit the activity of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, leading to the activation of caspase-dependent pathways. In addition, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to inhibit the activity of enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of bacterial and fungal growth. In addition, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to possess anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide in lab experiments is its simple and efficient synthesis method. In addition, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has shown promising results in various scientific research applications, making it a potential candidate for further studies. However, one of the limitations of using (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the scientific research of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide. One of the potential applications of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide is in cancer treatment, where it can be used as a potential chemotherapeutic agent. In addition, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide can be further studied for its antimicrobial activity, with the aim of developing new antimicrobial therapies. Furthermore, the anti-inflammatory properties of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide can be explored for the development of new anti-inflammatory drugs.
In conclusion, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. The simple and efficient synthesis method of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide, along with its promising results in various scientific research applications, makes it a potential candidate for further studies. The future directions of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide include cancer treatment, antimicrobial activity, and anti-inflammatory properties, among others.
Métodos De Síntesis
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-methylbenzyl alcohol and 2-hydrazinobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then purified using column chromatography to obtain pure (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide.
Aplicaciones Científicas De Investigación
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and anti-inflammatory properties. In cancer treatment, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins, leading to the activation of caspase-dependent pathways. In addition, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a potential candidate for antimicrobial therapy. Furthermore, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to possess anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide |
|---|---|
Fórmula molecular |
C16H17N3O2 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
[(E)-[3-[(4-methylphenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-7-13(8-6-12)11-21-15-4-2-3-14(9-15)10-18-19-16(17)20/h2-10H,11H2,1H3,(H3,17,19,20)/b18-10+ |
Clave InChI |
ZCXDPNORBGYGSR-VCHYOVAHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)N |
SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




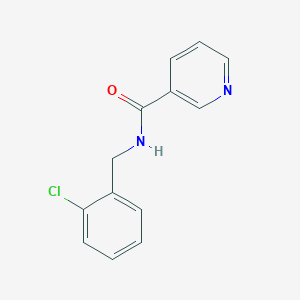
![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)
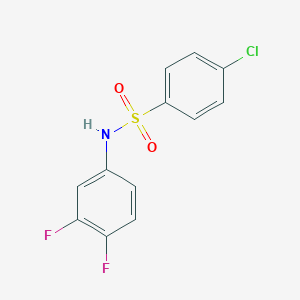

![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
